![molecular formula C44H74O6 B14229359 1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} CAS No. 827341-42-4](/img/structure/B14229359.png)
1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is a complex organic compound characterized by its unique structure, which includes multiple peroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} typically involves the reaction of 4,4-dimethylpentane-2,2-diyl bisphenol with hexylperoxy propan-2-yl benzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as cesium carbonate, in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} undergoes various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming radicals.
Reduction: Reduction of the peroxy groups can lead to the formation of alcohols or ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical intermediates, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} involves the generation of radicals through the cleavage of the peroxy bonds. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application, such as initiating polymerization or inducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Another compound with peroxy groups used in polymerization and materials science.
1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one): A compound with similar structural features used in organic synthesis.
Uniqueness
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is unique due to its multiple peroxy groups, which make it highly reactive and suitable for radical-mediated processes. Its structure allows for diverse chemical modifications, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
827341-42-4 |
|---|---|
Molecular Formula |
C44H74O6 |
Molecular Weight |
699.1 g/mol |
IUPAC Name |
1-(2-hexylperoxypropan-2-yl)-4-[2-[2-[4-(2-hexylperoxypropan-2-yl)phenyl]-4,4-dimethylpentan-2-yl]peroxy-4,4-dimethylpentan-2-yl]benzene |
InChI |
InChI=1S/C44H74O6/c1-15-17-19-21-31-45-47-41(9,10)35-23-27-37(28-24-35)43(13,33-39(3,4)5)49-50-44(14,34-40(6,7)8)38-29-25-36(26-30-38)42(11,12)48-46-32-22-20-18-16-2/h23-30H,15-22,31-34H2,1-14H3 |
InChI Key |
KGGYSVMXOCTQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOOC(C)(C)C1=CC=C(C=C1)C(C)(CC(C)(C)C)OOC(C)(CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)OOCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
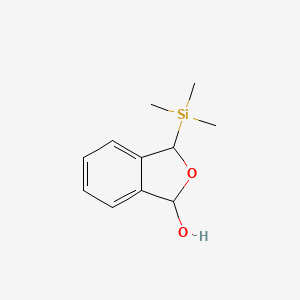
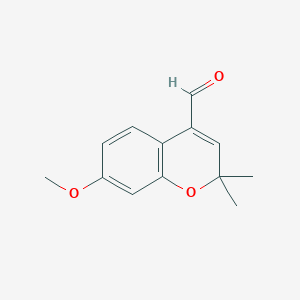
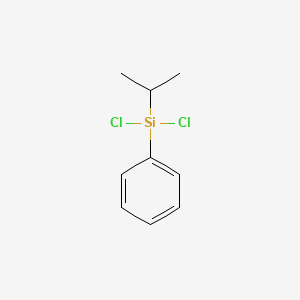
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
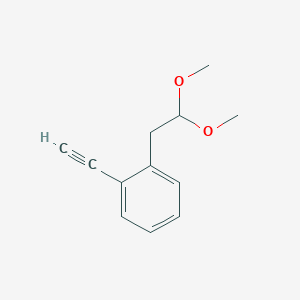
phosphinate](/img/structure/B14229318.png)
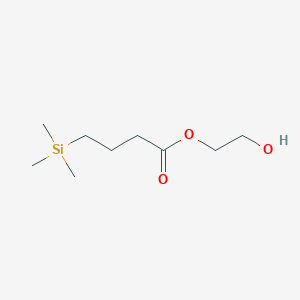
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)


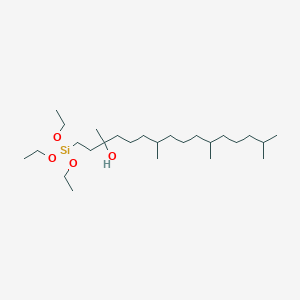
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
